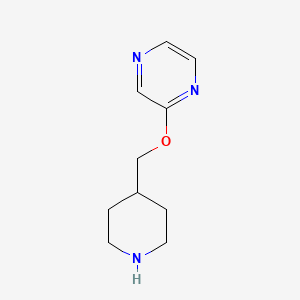

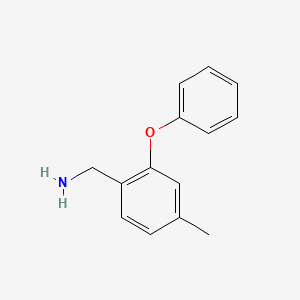

![molecular formula C14H13N3O2S2 B1428188 6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1269533-50-7](/img/structure/B1428188.png)

6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine

Übersicht

Beschreibung

“6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine” is a chemical compound with the molecular formula C14H13N3O2S2 and a molecular weight of 319.4 g/mol. It is a solid substance and is used for research and development purposes .

Synthesis Analysis

The synthesis of benzo[d]thiazol-2-yl-sulfonamides, which includes “6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine”, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13N3O2S2/c1-21(18,19)11-4-5-12-13(7-11)20-14(17-12)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17) and the InChI key is XFEOBCKGXBOSFE-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine” is a solid substance . It has a molecular weight of 319.4 g/mol. The InChI code for this compound is 1S/C14H13N3O2S2/c1-21(18,19)11-4-5-12-13(7-11)20-14(17-12)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17) and the InChI key is XFEOBCKGXBOSFE-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

-

Polymer Synthesis

- Application : The compound 4,6-dichloro-2-(methylsulfonyl)pyrimidine, which also contains a methylsulfonyl group, was used in the synthesis of hyperbranched poly(arylene pyrimidine ether)s .

- Method : This was achieved via a nucleophilic substitution polymerization .

- Results : Two new hyperbranched poly(arylene pyrimidine ether)s were synthesized .

-

Photophysical Studies

- Application : A compound with a benzo[d]thiazol-2-yl group, 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT), was studied for its photophysical properties .

- Method : The study involved observing the photophysical phenomena of MMT in different solvents .

- Results : The study found that the excited state intramolecular proton transfer (ESIPT) reaction of MMT is gradually inhibited by increasing solvent polarity .

-

Pesticide Development

- Application : Compounds with a benzo[d]thiazol-2-yl group have been evaluated as potential pesticidal agents .

- Method : The exact method of application or experimental procedures was not specified in the available information .

- Results : The results or outcomes of these evaluations were not specified in the available information .

-

Radiosynthesis for PET Tracer

- Application : A compound with a benzo[d]thiazol-2-yl group, 6-(2-cyclobutyl-5-[11C]methyl-3H-imidazo[4,5-b]pyridin-3-yl)benzo[d]thiazol-2(3H)-one, was synthesized as a novel PET tracer for imaging of γ-8 dependent transmembrane AMPA receptor regulatory protein .

- Method : The synthesis involved a Pd-catalyzed methylation under basic condition and isolation by HPLC combined with solid-phase extraction in an automated 11C-radiosynthesis module .

- Results : The compound was successfully synthesized and is expected to be a potent PET ligand for imaging of TARP γ-8 for AMPA receptor .

-

Inhibition of Microtubule Assembly

- Application : Compounds with a benzo[d]thiazol-2-yl group have been used to inhibit microtubule assembly formation .

- Method : The exact method of application or experimental procedures was not specified in the available information .

- Results : The results suggest that these compounds effectively inhibit microtubule assembly formation .

-

Copper-Catalyzed Multi-Component Reaction

-

Corrosion Inhibitor

- Application : A compound with a pyridin-4-yl group, 4-(pyridin-4-yl)thiazol-2-amine (PTA), was evaluated as a corrosion inhibitor for mild steel in hydrochloric acid solutions .

- Method : The inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .

- Results : PTA was found to be an effective corrosion inhibitor for mild steel in an acid medium, with the maximum inhibition efficiency reaching 96.06% at 0.2 mM concentration .

Eigenschaften

IUPAC Name |

6-methylsulfonyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S2/c1-21(18,19)11-4-5-12-13(7-11)20-14(17-12)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEOBCKGXBOSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

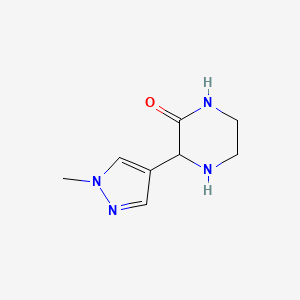

![2-{[(Oxan-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1428105.png)

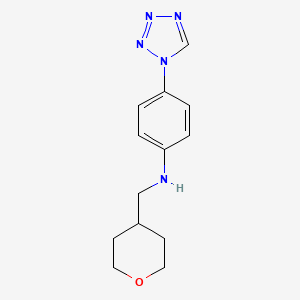

![4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B1428106.png)

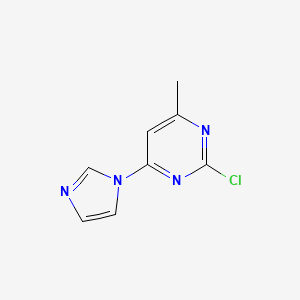

![5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid](/img/structure/B1428110.png)

![4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine](/img/structure/B1428115.png)

![[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1428116.png)

![[1-(2-Ethoxyethyl)cyclopentyl]methanamine](/img/structure/B1428120.png)

![[4-Methyl-2-(2-methylpropoxy)phenyl]methanamine](/img/structure/B1428122.png)